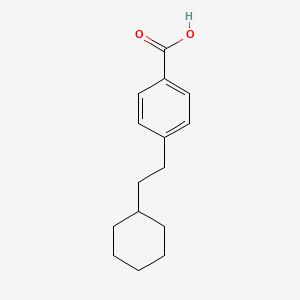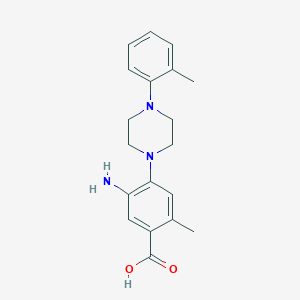
5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” typically involves multi-step organic reactions. The process might start with the preparation of the benzoic acid core, followed by the introduction of the amino and methyl groups. The piperazine ring is then attached, and finally, the o-tolyl group is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” exerts its effects depends on its interactions with molecular targets. It might bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbenzoic acid: Lacks the piperazine and o-tolyl groups.
5-Amino-2-methyl-4-(4-phenyl-piperazin-1-yl)-benzoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
“5-Amino-2-methyl-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid” is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-amino-2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-3-4-6-17(13)21-7-9-22(10-8-21)18-11-14(2)15(19(23)24)12-16(18)20/h3-6,11-12H,7-10,20H2,1-2H3,(H,23,24) |
InChI Key |
QWWBAHHTPWZWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C(=C3)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



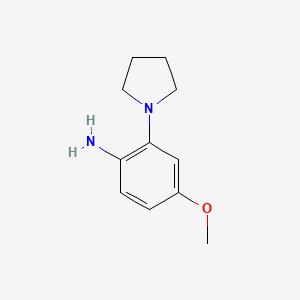

![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)

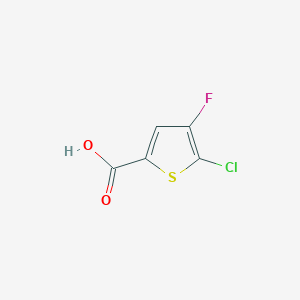
![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
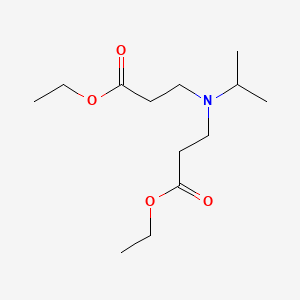
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)
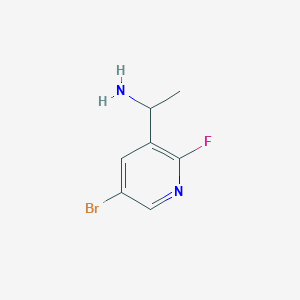
![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
